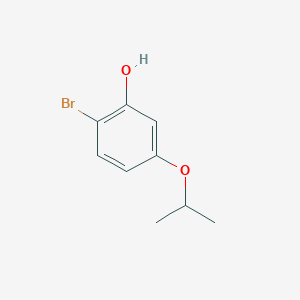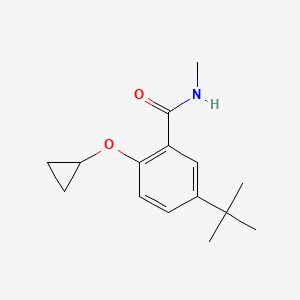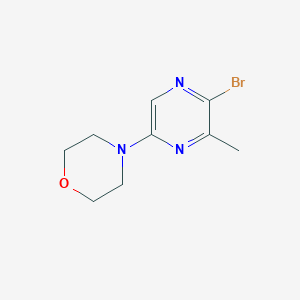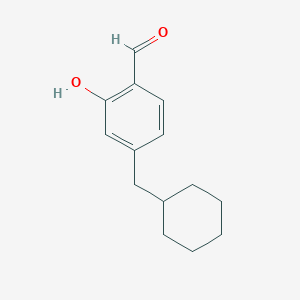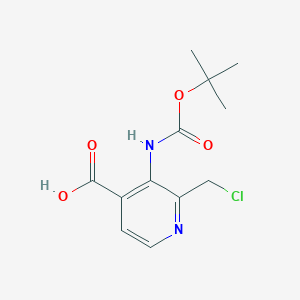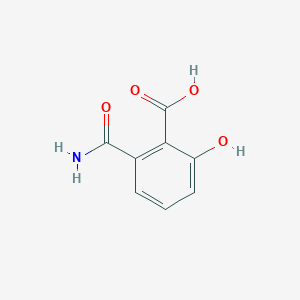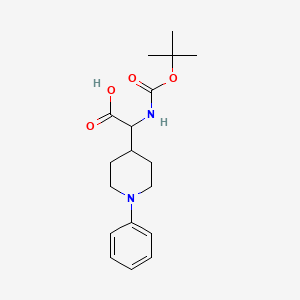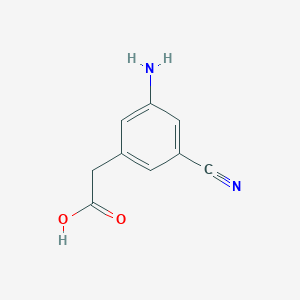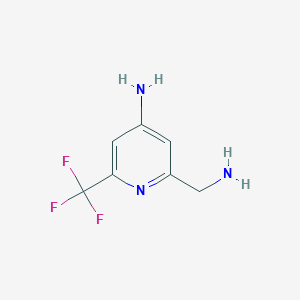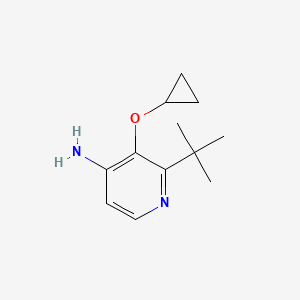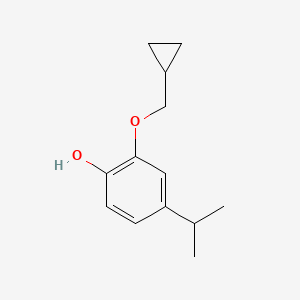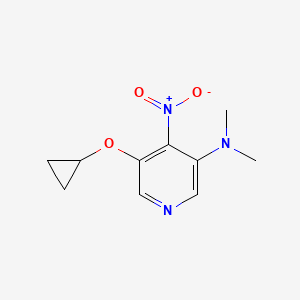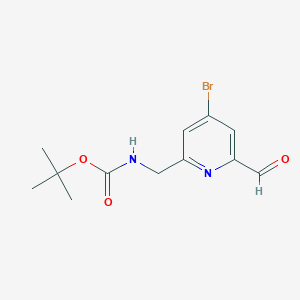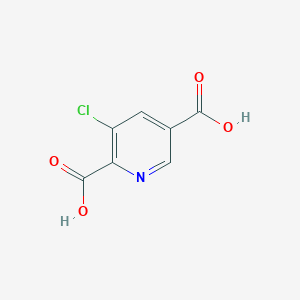
3-Chloropyridine-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyridine-2,5-dicarboxylic acid is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions and a chlorine atom at the 3 position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-2,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives followed by carboxylation. One common method is the chlorination of pyridine-2,5-dicarboxylic acid using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-Chloropyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form anhydrides or esters.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Ullmann reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of pyridine.
Oxidation Products: Anhydrides, esters, or ketones.
Coupling Products: Biaryl or heteroaryl compounds.
科学的研究の応用
3-Chloropyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of enzymes and receptors due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Chloropyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can inhibit the activity of target proteins, leading to various biological effects. The compound’s ability to participate in coupling reactions also allows it to modify the structure and function of biomolecules.
類似化合物との比較
Similar Compounds
- 2-Chloropyridine-5-carboxylic acid
- 3-Chloropyridine-4-carboxylic acid
- 2,3-Dichloropyridine
- 2,5-Dichloropyridine
Uniqueness
3-Chloropyridine-2,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at specific positions on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The chlorine atom at the 3 position further enhances its versatility in synthetic applications compared to other chloropyridine derivatives.
特性
分子式 |
C7H4ClNO4 |
|---|---|
分子量 |
201.56 g/mol |
IUPAC名 |
3-chloropyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H4ClNO4/c8-4-1-3(6(10)11)2-9-5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) |
InChIキー |
JWQUQFHOUMTOFZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
